molecular formula C10H8F2N2S B15087666 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B15087666
M. Wt: 226.25 g/mol
InChI Key: XXQAHJQHKJCMSF-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2,4-difluorobenzyl substituent at the 5-position of the thiazole ring and an amine group at the 2-position. Its molecular formula is C₁₀H₈F₂N₂S, with a monoisotopic mass of 234.03 Da . Thiazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)

InChI Key

XXQAHJQHKJCMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,4-difluorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl chloride, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines .

Scientific Research Applications

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The compound’s activity and properties are highly dependent on the position and nature of substituents. Key analogs include:

Table 1: Structural Analogs of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Compound Name Molecular Formula Substituent Modifications Key Properties/Activities Reference
5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine C₁₀H₈F₂N₂S Fluorine at 3,4-positions of benzyl group Structural isomer; similar lipophilicity
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine C₁₁H₉F₃N₂S Trifluoromethyl group at 4-position Enhanced electron-withdrawing effects
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine C₁₀H₈ClFN₂S Chlorine at 4-position, fluorine at 2-position Increased halogenated interactions
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine C₁₀H₈ClFN₂S Chlorine at 3-position, fluorine at 4-position Altered steric and electronic profile

Key Observations :

  • Fluorine Positioning : The 2,4-difluoro substitution in the target compound may optimize π-π stacking in biological targets compared to 3,4-difluoro isomers .
  • Trifluoromethyl Groups : The CF₃ group in significantly increases lipophilicity (logP), which may improve membrane permeability but could affect metabolic stability.

Physicochemical Properties

Table 2: Calculated Properties of Selected Analogs

Compound logP Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors
This compound 2.8 65.1 1 6
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 3.5 65.1 1 6
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 3.1 65.1 1 6

Notes:

  • The trifluoromethyl derivative has the highest logP, suggesting greater lipid solubility.
  • All analogs share identical H-bonding capacity, indicating similar solubility profiles in polar solvents.

Biological Activity

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-(2,4-difluorobenzyl)-1,3-thiazol-2-amine
  • Molecular Formula : C10H8F2N2S
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 923186-11-2

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with difluorobenzyl halides. Various methodologies can be employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.

CompoundCell LineIC50 (μM)
5-DifluoroSGC-79010.36 - 0.86
5-DifluoroA549Moderate
5-DifluoroHT-1080Moderate

These compounds often act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. Molecular docking studies indicate that these compounds bind effectively to the colchicine site on tubulin, inhibiting polymerization and thereby affecting cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been explored for their anti-inflammatory effects and potential antibacterial activities. For instance:

  • Anti-inflammatory Activity : Some derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses.
CompoundCOX Inhibition IC50 (μM)
Compound ACOX-1: 19.45 ± 0.07
Compound BCOX-2: 23.8 ± 0.20

Case Study 1: Antiproliferative Activity Evaluation

A series of experiments were conducted using various thiazole derivatives to evaluate their antiproliferative effects on human cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced activity compared to their non-substituted counterparts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between thiazole derivatives and biological targets. For example, docking simulations revealed that certain derivatives displayed strong binding affinities to the HER enzyme and effectively interacted with DNA structures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine?

  • Methodology :

  • Cyclocondensation : React a 2,4-difluorobenzyl-substituted precursor (e.g., a thioamide or thiourea derivative) with α-haloketones or α-bromoacetates in ethanol or DMF under reflux. Cyclization is often catalyzed by bases like NaOH or K2CO3 .
  • Thiazole Ring Formation : Use a modified Hantzsch thiazole synthesis, where 2,4-difluorobenzylamine reacts with thiourea and a β-keto ester derivative. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield .
    • Key Step : Confirm the formation of the thiazole ring via IR spectroscopy (C=S stretch at ~1100 cm⁻¹) and <sup>1</sup>H NMR (amine proton at δ 5.0–6.0 ppm) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :

  • <sup>1</sup>H/<sup>19</sup>F NMR : Identify fluorine environments (e.g., coupling patterns for 2,4-difluorophenyl groups) and thiazole protons .
  • IR : Confirm amine (-NH2) and thiazole (C=N) functional groups .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves steric effects of the 2,4-difluorophenyl group on molecular packing .
    • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers purify this compound and confirm its purity?

  • Purification : Recrystallize from ethanol/water (2:1) or DMSO/water mixtures. For lipophilic derivatives, use column chromatography (silica gel, hexane/ethyl acetate) .
  • Purity Assessment : Combine melting point analysis (sharp range ±2°C) with mass spectrometry (ESI-MS) to detect impurities (<1%) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Rational Design :

  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to the benzyl moiety to improve metabolic stability .
  • Heterocycle Fusion : Attach a triazole or oxadiazole ring to the thiazole core via Suzuki coupling or click chemistry to modulate target affinity .
    • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR or CDK2). Validate with MD simulations (GROMACS) to assess stability .
  • DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC50 values)?

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs to isolate substituent-specific effects .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -SO2NH2) to reduce logP values, improving aqueous solubility .
  • Prodrug Design : Mask the amine group with acetyl or PEGylated moieties to enhance bioavailability .

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